1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)-
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Overview
Description
3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methylthio group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways . The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Methylthio)phenyl)-1-(4-nitrophenyl)semicarbazide .
- (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol .
Uniqueness
3-(Methylthio)-5-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57295-48-4 |
---|---|
Molecular Formula |
C9H8N4O2S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
3-methylsulfanyl-5-(4-nitrophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8N4O2S/c1-16-9-10-8(11-12-9)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H,10,11,12) |
InChI Key |
VHNQCYCIZHBSAN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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